molecular formula C11H5F6N3OS B2653803 N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide CAS No. 252949-83-0

N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B2653803
CAS No.: 252949-83-0
M. Wt: 341.23
InChI Key: NVNMSOXMMMMSNR-UHFFFAOYSA-N
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Description

N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. The presence of trifluoromethyl groups and a thiadiazole ring imparts distinct characteristics that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with thiadiazole-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is usually heated to promote the reaction, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The thiadiazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide is unique due to the presence of both the thiadiazole ring and the trifluoromethyl groups, which impart distinct chemical and physical properties. This combination makes it particularly valuable for research in multiple fields .

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]thiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F6N3OS/c12-10(13,14)5-1-6(11(15,16)17)3-7(2-5)18-9(21)8-4-22-20-19-8/h1-4H,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNMSOXMMMMSNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=O)C2=CSN=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F6N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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